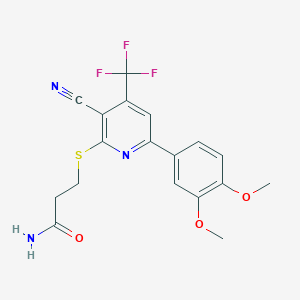

3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide

描述

This compound features a pyridine core substituted with a cyano group at position 3, a trifluoromethyl (CF₃) group at position 4, and a 3,4-dimethoxyphenyl group at position 5. A thioether linkage connects the pyridine ring to a propanamide side chain. The 3,4-dimethoxyphenyl group may enhance solubility and binding interactions compared to simpler aromatic substituents .

属性

IUPAC Name |

3-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S/c1-26-14-4-3-10(7-15(14)27-2)13-8-12(18(19,20)21)11(9-22)17(24-13)28-6-5-16(23)25/h3-4,7-8H,5-6H2,1-2H3,(H2,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVFCZOYZGBZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3,4-dimethoxybenzaldehyde and a nitrile compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under suitable conditions.

Amidation: The final step involves the formation of the amide group through a reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: The aromatic ring and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens, alkylating agents

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: Halogenated or alkylated derivatives

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide, in exhibiting anticancer properties. The structure of this compound allows it to interact with various biological targets, potentially inhibiting tumor growth.

Case Study:

A study investigated the cytotoxic effects of similar pyridine compounds on various cancer cell lines. The results indicated that compounds with trifluoromethyl and methoxy substitutions significantly reduced cell viability in MCF-7 breast cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HepG2 | 20 |

| 3-Cyano... | MCF-7 | 12 |

Antiviral Properties

The antiviral potential of thiazole and pyridine derivatives has been explored, with some compounds demonstrating efficacy against viral infections such as dengue and influenza. The incorporation of cyano and trifluoromethyl groups enhances the bioactivity of these compounds.

Research Findings:

A series of pyridine derivatives were tested for their antiviral activity against Dengue Virus (DENV). The compounds exhibited varying degrees of inhibition, with some achieving an EC50 value as low as 2.1 μM .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships is crucial for optimizing the efficacy of compounds like 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide. SAR studies reveal how modifications to the molecular structure can influence biological activity.

Key Findings:

- Methoxy Group Influence: The presence of methoxy groups on the phenyl ring has been associated with enhanced anticancer activity.

- Trifluoromethyl Group: This group contributes to increased lipophilicity and metabolic stability, making the compound more effective in biological systems .

Synthesis and Characterization

The synthesis of 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide involves multi-step organic reactions that require careful optimization to yield high purity products.

Synthesis Overview:

The synthesis typically involves:

- Formation of the pyridine core via cyclization reactions.

- Introduction of cyano and trifluoromethyl groups through electrophilic substitution.

- Final amide formation via coupling reactions.

Characterization Techniques:

The synthesized compound is characterized using:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

作用机制

The mechanism of action of 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural variations among analogs include:

Pyridine substituents: Position and type of electron-withdrawing groups (e.g., CF₃, cyano) and aromatic moieties (e.g., 3,4-dimethoxyphenyl vs. thiophene).

Thioether-linked side chains : Propanamide vs. acetamide (shorter chain) or substituted aryl groups.

Biological targets : IDO1 inhibition, kinase modulation, or undisclosed activities.

Tabulated Comparison

Key Findings

Substituent Effects :

- The 3,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking or hydrogen bonding vs. 4-methoxyphenyl () or thiophene () .

- Trifluoromethyl at position 4 stabilizes the pyridine ring electronically, improving metabolic resistance .

Side Chain Impact :

- Propanamide (target compound) vs. acetamide (LBJ-10, 10-F729919): Longer chains may improve target binding or pharmacokinetics (e.g., half-life) .

Discontinued compounds () highlight challenges in optimizing solubility, selectivity, or toxicity .

生物活性

The compound 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

The synthesis of 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide involves several steps that typically include the formation of the pyridine ring followed by the introduction of functional groups such as cyano and trifluoromethyl. The resulting compound exhibits unique chemical properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it was tested against R. solanacearum, a plant pathogen, showing higher activity than traditional control agents at concentrations of 100 mg/L. The compound's thioether linkage appears to enhance its efficacy against this pathogen compared to other structural analogs .

Antiviral Activity

The compound has also been evaluated for antiviral activity. In a comprehensive overview of N-Heterocycles as antiviral agents, derivatives similar to this compound have shown promising results against various viral targets. The presence of the pyridine moiety is believed to play a crucial role in enhancing binding affinity and biological activity .

The proposed mechanism of action for 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide involves inhibition of key enzymes and pathways in microbial and viral organisms. For example, its structure suggests potential interactions with enzyme active sites due to the presence of the cyano and thio groups, which may disrupt normal cellular functions .

Study 1: Efficacy Against R. solanacearum

In a controlled study, thioether-containing compounds were assessed for their effectiveness against R. solanacearum. The compound demonstrated an impressive inhibition rate of 67% , significantly outperforming traditional treatments like TC (51%) and BT (38%) at similar concentrations .

| Compound | Activity (%) at 100 mg/L |

|---|---|

| 3-((3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide | 67% |

| TC | 51% |

| BT | 38% |

Study 2: Antiviral Screening

Another study focused on the antiviral properties of pyridine derivatives similar to this compound. It was found that compounds with a similar structural framework exhibited EC50 values significantly lower than standard antiviral agents, indicating enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。